

Amdizalisib Cell Viability Assays: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Amdizalisib

Cat. No.: B10823814

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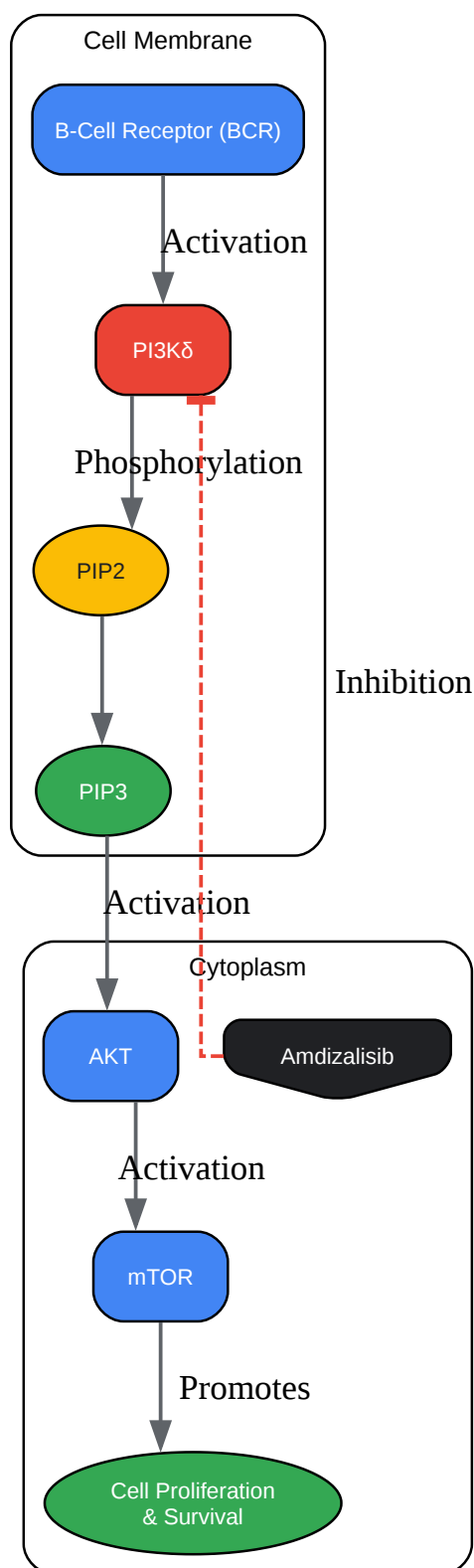
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These application notes provide detailed protocols for assessing the in vitro efficacy of **Amdizalisib** (HMPL-689), a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3K δ), on the viability of B-cell lymphoma cells. The following protocols for the widely used CellTiter-Glo® Luminescent Cell Viability Assay and the CCK-8 Colorimetric Assay are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for hematological malignancies.

Amdizalisib is under investigation for the treatment of relapsed or refractory follicular lymphoma and other B-cell malignancies.[1][2] Its mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, which is a critical pathway for the proliferation and survival of malignant B-cells. Accurate and reproducible methods for quantifying the cytotoxic and cytostatic effects of **Amdizalisib** are essential for preclinical research and development.

Mechanism of Action: PI3K δ /AKT Signaling Pathway

Amdizalisib selectively targets the delta isoform of PI3K, a key enzyme in the B-cell receptor (BCR) signaling cascade.[1] Aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of many B-cell lymphomas, promoting cell growth, proliferation, and survival.[3][4][5][6] By inhibiting PI3K δ , **Amdizalisib** effectively blocks the downstream signaling, leading to decreased cell viability in malignant B-cells.



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Caption: PI3Kδ/AKT Signaling Pathway Inhibition by **Amdizalisib**.

Data Presentation: Amdizalisib IC50 Values

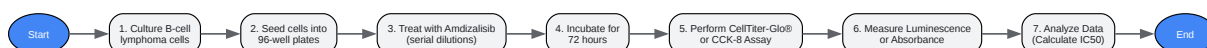
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Preclinical studies have shown that **Amdizalisib** potently inhibits the survival of various B-cell lymphoma cell lines with IC50 values typically ranging from 0.005 to 5 μ M. For accurate and reproducible IC50 determination, it is recommended to perform dose-response studies with a sufficient range of concentrations and appropriate incubation times.

Cell Line Type	Assay Type	Amdizalisib (HMPL-689) Concentration Range	Incubation Time	Result (IC50)
B-cell Lymphoma	CellTiter-Glo®	0.001 μ M - 10 μ M	72 hours	0.005 - 5 μ M
B-cell Lymphoma	CCK-8	0.001 μ M - 10 μ M	72 hours	0.005 - 5 μ M

Experimental Protocols

The following are detailed protocols for performing cell viability assays with **Amdizalisib** on B-cell lymphoma cell lines.

Experimental Workflow Overview



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